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SOUTH SAN FRANCISCO, Calif. – Preclinical data indicates that ALG-097558, a novel 3CL

protease inhibitor developed by Aligos Therapeutics, maintains potent activity against SARS-

CoV-2 strains that have developed resistance to the widely used antiviral nirmatrelvir (the

active component of Paxlovid). In comparative studies, ALG-097558 has shown a favorable

resistance profile and, in some cases, significantly greater potency against nirmatrelvir-

resistant variants, highlighting its potential as a next-generation therapeutic for COVID-19.[1]

The emergence of viral resistance to existing therapies is a significant concern in the ongoing

management of COVID-19.[2] Nirmatrelvir targets the SARS-CoV-2 main protease (3CLpro or

Mpro), an enzyme crucial for viral replication.[3] However, mutations in the 3CLpro gene can

reduce the binding affinity of nirmatrelvir, diminishing its effectiveness.[2][4] Key mutations

associated with nirmatrelvir resistance include E166V, L50F, and T21I. The E166V mutation, in

particular, has been shown to confer a high level of resistance to nirmatrelvir.[2]

A comparative analysis of the enzymatic inhibition of wild-type and nirmatrelvir-resistant 3CLpro

mutants by ALG-097558 and nirmatrelvir reveals that ALG-097558 retains substantial activity

against several key resistant strains. While the E166V mutation significantly impacts the

efficacy of both inhibitors, ALG-097558 demonstrates a smaller loss of activity against other

resistance-conferring mutations.
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Comparative Efficacy Data
The following tables summarize the in vitro efficacy of ALG-097558 and nirmatrelvir against

wild-type and nirmatrelvir-resistant SARS-CoV-2 3CLpro enzymes.

Table 1: Enzymatic Inhibition (IC50) Fold Change vs. Wild-Type

3CLpro Mutation
ALG-097558 (Fold Change
in IC50)

Nirmatrelvir (Fold Change
in IC50)

F140A 1.2 3.6

E166A 3.5 11

L167F 1.1 5.6

H172Y 1.4 4.8

L50F + E166V >133 >133

T21I + S144A 1.8 3.9

E166A + L167F 3.2 16

L50F + E166A + L167F 4.1 24

Data sourced from Aligos Therapeutics corporate presentation.

In cell-based assays, ALG-097558 has also demonstrated a favorable profile against

nirmatrelvir-resistant variants. For instance, mutations such as T21I, T21I+S144A,

E166A/L167F, and L50F/E166A/L167F have been reported to cause a smaller fold loss of

activity for ALG-097558 compared to nirmatrelvir. Specifically, the T21I mutation resulted in a

minor 5-fold loss in the antiviral activity of ALG-097558 in a cell-based assay.

Experimental Protocols
The following methodologies are representative of the key experiments conducted to determine

the efficacy of ALG-097558 and nirmatrelvir against SARS-CoV-2 and its resistant variants.

3CLpro Enzymatic Inhibition Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-

CoV-2 3CL protease.

Principle: A fluorogenic substrate that is specifically cleaved by 3CLpro is used. When

cleaved, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of

cleavage, resulting in a lower fluorescent signal.

Materials:

Recombinant SARS-CoV-2 3CLpro (wild-type and mutant variants)

Fluorogenic 3CLpro substrate

Test compounds (ALG-097558, nirmatrelvir) dissolved in DMSO

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)

384-well assay plates

Fluorescence plate reader

Procedure:

A serial dilution of the test compounds is prepared in DMSO and added to the assay

plates.

Recombinant 3CLpro enzyme is added to each well containing the test compound and

incubated for a pre-determined period at room temperature to allow for inhibitor binding.

The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

The fluorescence intensity is measured kinetically over time using a plate reader (e.g.,

excitation at 340 nm and emission at 490 nm).

The rate of reaction is calculated from the linear phase of the fluorescence curve.

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent

inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-
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parameter logistic curve.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect cells from virus-induced cell death

(cytopathic effect, CPE).

Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of a test

compound. If the compound is effective, it will inhibit viral replication and prevent the virus

from killing the cells. Cell viability is then quantified to determine the compound's efficacy.

Materials:

Host cell line (e.g., Vero E6, A549-ACE2)

SARS-CoV-2 virus stock (wild-type and resistant strains)

Test compounds (ALG-097558, nirmatrelvir)

Cell culture medium and supplements

96-well cell culture plates

Reagent to measure cell viability (e.g., CellTiter-Glo®)

Procedure:

Host cells are seeded in 96-well plates and incubated overnight to form a monolayer.

A serial dilution of the test compounds is prepared in cell culture medium and added to the

cells.

The cells are then infected with a known amount of SARS-CoV-2 (at a specific multiplicity

of infection, MOI).

The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication

and CPE development.
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After incubation, a cell viability reagent is added to each well, and the luminescence

(proportional to the amount of ATP and thus viable cells) is measured using a plate reader.

The half-maximal effective concentration (EC50) is calculated by plotting the percentage of

cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the

following diagrams have been generated.
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Caption: SARS-CoV-2 replication pathway and the inhibitory action of 3CL protease inhibitors.
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Caption: Experimental workflow for the cell-based antiviral activity assay.
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In conclusion, ALG-097558 demonstrates a promising efficacy profile against nirmatrelvir-

resistant SARS-CoV-2 strains in preclinical studies. Its retained potency against key resistance

mutations suggests it could be a valuable therapeutic option for patients infected with

nirmatrelvir-resistant virus and a critical tool in the ongoing efforts to combat the COVID-19

pandemic. Further clinical evaluation is warranted to confirm these findings in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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